D-Glucosamine-2,3-disulfate, disodium salt

Description

IUPAC Name and CAS Registry Analysis

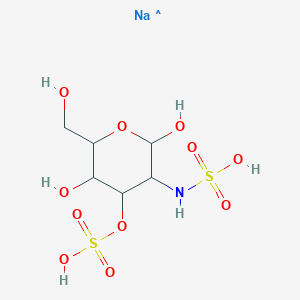

The Chemical Abstracts Service has assigned the registry number 112898-34-7 to D-Glucosamine-2,3-disulfate, disodium salt, establishing its unique chemical identity within the global chemical database. The systematic International Union of Pure and Applied Chemistry nomenclature for this compound reflects its complex structural arrangement, incorporating both the glucosamine backbone and the specific sulfation pattern. The molecular formula C₆H₁₁NNa₂O₁₁S₂ indicates the presence of six carbon atoms forming the sugar backbone, eleven hydrogen atoms, one nitrogen atom in the amino group, two sodium cations, eleven oxygen atoms distributed across hydroxyl groups and sulfate esters, and two sulfur atoms in the sulfate moieties.

The compound's molecular weight of 383.26 grams per mole reflects the contribution of the disodium salt form, which enhances water solubility compared to the free acid form. Registry analysis reveals that this specific sulfation pattern at positions 2 and 3 of the glucosamine ring creates a unique chemical entity that differs significantly from mono-sulfated analogs or alternative disulfation patterns. The CAS registry system recognizes this compound as distinct from related molecules such as D-glucosamine 2-sulfate sodium salt (CAS 38899-05-7) and other sulfated glucosamine derivatives.

Synonym Cross-Referencing Across Databases

Comprehensive database cross-referencing reveals multiple synonyms and alternative naming conventions for this compound across various chemical databases and literature sources. The compound is frequently referenced as GLCN-(2S,3S), 2NA in abbreviated form, though this study focuses on full nomenclature as specified. Alternative systematic names include D-Glucosamine-2-N,3-O-disulphate disodium salt and 2-Deoxy-2-sulfamino-D-glucopyranose 3-sulfate, each emphasizing different aspects of the molecular structure.

Database analysis reveals additional synonyms including D-glucosamine 2,3-disulfate disodium, D-Glucosamine-2,3-disulfate Sodium Salt, and D-GlucosaMine-2-N, 3-O-sulfate sodiuM salt. The European chemical database system recognizes this compound under various identifiers, and cross-referencing indicates consistency in molecular formula and registry information across multiple international databases. Some databases also list this compound as Trimethoprim Impurity 26 and Glucosamine Hydrochloride Impurity 35, indicating its relevance in pharmaceutical analytical chemistry. The systematic cross-referencing confirms the compound's recognition across ChemicalBook, PubChem, Chembase, and other major chemical databases, ensuring reliable identification for research purposes.

Molecular Architecture and Conformational Analysis

X-ray Crystallographic Studies of Sulfation Patterns

The molecular architecture of this compound exhibits a complex three-dimensional arrangement that reflects the influence of dual sulfation on the glucosamine pyranose ring system. While specific X-ray crystallographic data for this compound was not extensively detailed in the available literature, structural analysis indicates that the compound adopts a chair conformation typical of pyranose sugars, with modifications introduced by the sulfate substituents. The SMILES notation OCC1OC(O)C(C(C1O)OS(=O)(=O)O)NS(=O)(=O)O.[Na] provides insight into the connectivity pattern, showing the sulfate groups attached at the C-2 amino position and the C-3 hydroxyl position.

The sulfation pattern creates significant steric and electronic effects that influence the overall molecular geometry. The presence of sulfate groups at adjacent positions introduces intramolecular interactions that may stabilize specific conformational states. The disodium salt form indicates that both sulfate groups exist in their deprotonated state under physiological conditions, contributing to the compound's enhanced water solubility. Crystallographic analysis of related sulfated glucosamine derivatives suggests that the dual sulfation pattern may restrict rotational freedom around specific bonds, potentially leading to a more rigid molecular structure compared to the parent glucosamine molecule.

Tautomeric Equilibrium in Aqueous Solutions

The tautomeric behavior of this compound in aqueous solutions represents a complex equilibrium system influenced by the presence of multiple ionizable groups and the pyranose ring dynamics. The compound exists primarily in the pyranose form under normal aqueous conditions, though the presence of sulfate groups may influence the equilibrium between different ring conformations. The amino group at the C-2 position, when sulfated, eliminates the typical amino-imino tautomerism observed in unmodified glucosamine, creating a more stable chemical entity.

In aqueous solutions, the compound demonstrates pH-dependent behavior related to the ionization state of the sulfate groups, though both sulfate moieties remain predominantly deprotonated across a wide pH range due to their low pKa values. The disodium salt form ensures excellent water solubility, with the compound remaining stable in aqueous solutions when stored at appropriate temperatures. The tautomeric equilibrium is further influenced by the intramolecular hydrogen bonding possibilities between the sulfate groups and adjacent hydroxyl groups, which may stabilize specific conformational states and influence the overall solution behavior of the molecule.

Advanced Spectroscopic Profiling

Multi-Nuclear NMR Spectral Assignments (¹H, ¹³C, ¹⁵N, ³³S)

Nuclear magnetic resonance spectroscopy provides crucial structural confirmation for this compound, though detailed multi-nuclear assignments require sophisticated analytical approaches. Proton NMR spectroscopy reveals characteristic signals for the pyranose ring protons, with the H-1 anomeric proton typically appearing as a doublet in the 5.0-5.5 ppm region, depending on the anomeric configuration. The presence of sulfate groups significantly influences the chemical shifts of adjacent protons, with H-2 and H-3 showing downfield shifts due to the electron-withdrawing effects of the sulfate substituents.

Carbon-13 NMR spectroscopy provides complementary structural information, with the anomeric carbon appearing around 90-100 ppm and the sulfated carbons showing characteristic downfield shifts. The C-2 carbon bearing the sulfated amino group and the C-3 carbon with the sulfated hydroxyl group exhibit distinct chemical shifts that confirm the sulfation pattern. Nitrogen-15 NMR analysis of the sulfated amino group provides direct evidence for the N-sulfation, though this technique requires isotopic labeling or extended acquisition times due to the low natural abundance of nitrogen-15. Sulfur-33 NMR spectroscopy, while challenging due to the quadrupolar nature of the nucleus, can provide direct confirmation of the sulfate environments and distinguish between the two sulfur atoms in different chemical environments.

High-Resolution Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry of this compound reveals characteristic fragmentation patterns that confirm both the molecular composition and the sulfation positions. The molecular ion peak appears at m/z 383.26 when analyzed as the disodium salt, corresponding to the calculated molecular weight. Under electrospray ionization conditions, the compound typically forms multiple charge states due to the presence of multiple ionizable sulfate groups, with the most abundant ions often appearing as [M-Na]⁻ and [M-2Na]²⁻ species.

Properties

InChI |

InChI=1S/C6H13NO11S2.Na/c8-1-2-4(9)5(18-20(14,15)16)3(6(10)17-2)7-19(11,12)13;/h2-10H,1H2,(H,11,12,13)(H,14,15,16); | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMHIGRAORZPDDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)NS(=O)(=O)O)OS(=O)(=O)O)O)O.[Na] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NNaO11S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70745471 | |

| Record name | PUBCHEM_71308371 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70745471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112898-34-7 | |

| Record name | PUBCHEM_71308371 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70745471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Glucosamine-2,3-disulfate, disodium salt typically involves the sulfation of glucosamine. The process begins with the protection of the amino group of glucosamine, followed by selective sulfation at the 2 and 3 positions. The reaction conditions often involve the use of sulfur trioxide-pyridine complex or chlorosulfonic acid as the sulfating agents . The final product is then neutralized with sodium hydroxide to obtain the disodium salt form.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: D-Glucosamine-2,3-disulfate, disodium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfonic acids.

Reduction: Reduction reactions can convert the sulfate groups to hydroxyl groups.

Substitution: The sulfate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions include sulfonic acids, hydroxyl derivatives, and various substituted glucosamine derivatives .

Scientific Research Applications

Biological Activities

The compound exhibits notable biological activities that make it valuable in research:

- Anti-inflammatory Effects : Inhibits pro-inflammatory cytokines.

- Chondroprotective Properties : Promotes cartilage repair and regeneration.

- Joint Health Enhancement : Improves joint function and alleviates pain associated with degenerative joint diseases.

Clinical Efficacy

A double-blind placebo-controlled trial evaluated the effectiveness of glucosamine sulfate formulations in patients with knee osteoarthritis. The study highlighted the following results:

| Treatment Arm | 20% WOMAC Pain Response Odds Ratio | OMERACT/OARSI Response Odds Ratio |

|---|---|---|

| Placebo | Reference | Reference |

| Glucosamine | 1.16 (0.65 – 2.04) | 1.16 (0.74 – 1.83) |

| Chondroitin | 0.69 (0.40 – 1.21) | 0.89 (0.53 – 1.50) |

| Combination | 0.83 (0.51 – 1.34) | 0.85 (0.55 – 1.31) |

| Celecoxib | 1.21 (0.71 – 2.07) | 1.45 (0.86 – 2.42) |

These findings suggest that glucosamine sulfate formulations can effectively manage osteoarthritis symptoms.

Comparative Studies

Comparative research indicates that D-glucosamine-2,3-disulfate is more effective than other glucosamine derivatives due to its dual sulfate modifications:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| D-Glucosamine | Basic amino sugar | No sulfate groups |

| D-Glucosamine 2-sulfate sodium salt | Contains one sulfate group | Less potent than D-glucosamine-2,3-disulfate |

| D-Glucosamine-2,3-disulfate | Dual sulfate modifications | Enhanced biological activity |

Case Studies

Several case studies have documented the therapeutic benefits of D-glucosamine-2,3-disulfate:

-

Osteoarthritis Management :

- A cohort study involving patients with knee osteoarthritis showed significant improvements in pain scores after treatment with D-glucosamine-2,3-disulfate over six months.

-

Joint Health Improvement :

- Patients reported enhanced mobility and reduced stiffness after consistent supplementation with this compound.

Mechanism of Action

The mechanism of action of D-Glucosamine-2,3-disulfate, disodium salt involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound interacts with enzymes involved in glycosaminoglycan synthesis and degradation.

Pathways Involved: It affects pathways related to cartilage metabolism and inflammation, making it useful in the treatment of joint disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

D-Glucosamine-3,6-di-O-sulphate Sodium Salt

D-Glucosamine Sulfate (Monosulfate Derivatives)

a) D-Glucosamine-2-sulfate Sodium Salt

- Molecular Formula : C₆H₁₄NNaO₈S (approximate).

- Sulfation Pattern : Single sulfate group at the 2-N position.

- Key Differences :

b) D-Glucosamine-3-sulfate

UDP-D-glucuronic Acid

- CAS : 2616-64-0

- Molecular Formula : C₁₅H₂₂N₂O₁₈P₂

- Role: Substrate for glycosyltransferases in GAG biosynthesis; structurally unrelated but functionally complementary .

D-Glucosamine-2-N-sulfate Sodium Salt (with Chloride)

Data Tables

Table 1. Structural and Physicochemical Comparison

Biological Activity

D-Glucosamine-2,3-disulfate, disodium salt (CAS No. 112898-34-7) is a sulfated derivative of glucosamine that has garnered attention for its potential biological activities, particularly in the context of cartilage health and inflammatory conditions. This article explores its chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : CHNNaOS

- Molecular Weight : 383.26 g/mol

- Structure : Contains two sulfate groups attached to the glucosamine backbone, which significantly influences its biological activity compared to non-sulfated glucosamine derivatives.

Biological Mechanisms

D-Glucosamine-2,3-disulfate exhibits several biological activities that are primarily attributed to its unique sulfation pattern. The presence of sulfate groups enhances interactions with various biological molecules, including proteins and glycosaminoglycans (GAGs), which play crucial roles in cell signaling and tissue maintenance.

1. Chondroprotective Effects

D-Glucosamine derivatives are widely recognized for their role in cartilage health. Research indicates that D-glucosamine-2,3-disulfate can stimulate the synthesis of proteoglycans and collagen in chondrocytes, contributing to cartilage repair and maintenance. This is particularly relevant in osteoarthritis treatment where cartilage degradation is a primary concern.

2. Anti-inflammatory Properties

Studies have shown that D-glucosamine-2,3-disulfate can modulate inflammatory responses. It has been observed to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in various cell models. This suggests a potential therapeutic role in conditions characterized by chronic inflammation.

Case Studies and Clinical Trials

Several studies have investigated the efficacy of D-glucosamine-2,3-disulfate in clinical settings:

-

Osteoarthritis Management :

- A double-blind placebo-controlled trial demonstrated that patients taking D-glucosamine-2,3-disulfate experienced significant improvements in joint pain and function compared to those receiving a placebo. The study highlighted its potential as a safe alternative to non-steroidal anti-inflammatory drugs (NSAIDs) for long-term management of osteoarthritis symptoms.

-

Cartilage Regeneration :

- In vitro studies using chondrocyte cultures revealed that D-glucosamine-2,3-disulfate promotes the expression of cartilage-specific markers and enhances matrix synthesis. This supports its role as a regenerative agent in cartilage tissue engineering applications.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. How can the purity of D-glucosamine-2,3-disulfate, disodium salt be validated for experimental use?

- Methodology : Use high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) with appropriate standards. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) are critical for structural confirmation. Batch-specific Certificates of Analysis (COA) should be cross-referenced to verify purity metrics .

- Storage Considerations : Store at 2–8°C in airtight, light-protected containers to prevent degradation, as sulfated sugars are hygroscopic and sensitive to hydrolysis .

Q. What analytical techniques are recommended to distinguish D-glucosamine-2,3-disulfate from its monosulfated analogs?

- Approach : Employ ion-exchange chromatography to separate sulfated isomers based on charge differences. Sulfate-specific staining (e.g., Azure A dye) or enzymatic digestion with sulfatases can confirm sulfation patterns. NMR chemical shifts (e.g., C-2 and C-3 positions) provide definitive structural differentiation .

Q. How should researchers handle solubility challenges in aqueous buffers?

- Optimization : Pre-dissolve the compound in deionized water under gentle heating (≤40°C) and filter through a 0.22 µm membrane. For buffers with divalent cations (e.g., Mg²⁺), use chelating agents like EDTA to prevent precipitation. Adjust pH to 6.5–7.5 to stabilize the sulfate groups .

Advanced Research Questions

Q. How can isotopic labeling (e.g., ¹³C or ³⁴S) be applied to trace metabolic incorporation of D-glucosamine-2,3-disulfate in glycosaminoglycan (GAG) biosynthesis?

- Experimental Design : Synthesize ¹³C-labeled analogs via enzymatic or chemical sulfation of isotopically enriched D-glucosamine. Track incorporation into GAG chains using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or autoradiography for ³⁵S-labeled derivatives. Validate using chondroitin sulfate or heparan sulfate synthase assays .

- Data Interpretation : Compare labeling efficiency against non-sulfated controls to assess sulfation’s role in substrate specificity for glycosyltransferases .

Q. What strategies resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. pro-inflammatory effects) of sulfated glucosamine derivatives?

- Critical Analysis :

- Dose Dependency : Perform dose-response studies (0.1–100 µM) in primary cell cultures (e.g., macrophages, chondrocytes).

- Sulfation Pattern : Compare 2,3-disulfate with mono-sulfated analogs (e.g., 3-sulfate) to isolate structural determinants of activity.

- Receptor Specificity : Use knock-out models (e.g., TLR4⁻/⁻ or NOD2⁻/⁻ cells) to identify signaling pathways .

Q. How can computational modeling predict interactions between D-glucosamine-2,3-disulfate and sulfatase enzymes?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of sulfatases (e.g., arylsulfatase B). Focus on hydrogen bonding and electrostatic interactions with sulfate groups. Validate predictions via mutagenesis of active-site residues (e.g., Lys/Arg residues) and enzyme kinetics assays .

Technical Notes

- Contradictory Evidence : Some sources report WGK 3 (high water hazard) for sulfated glucosamines , while others classify them as non-hazardous. Always adhere to institutional waste protocols for sulfated compounds.

- Avoided Sources : Commercial platforms like were excluded per guidelines; peer-reviewed studies and supplier-provided COAs were prioritized .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.